N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene glycol to form 1-(2-methoxyphenyl)piperazine.
Addition of the Thiophene Ring: The piperazine intermediate is then reacted with 2-bromothiophene under palladium-catalyzed coupling conditions to introduce the thiophene ring.
Formation of the Final Compound: The final step involves the reaction of the intermediate with isobutyryl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the isobutyramide moiety can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)acetamide
- N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)propionamide
Uniqueness
N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and thiophene rings, along with the isobutyramide moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-16(2)22(26)23-17(3)21(20-10-7-15-28-20)25-13-11-24(12-14-25)18-8-5-6-9-19(18)27-4/h5-10,15-17,21H,11-14H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRGHJOZAUWQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.